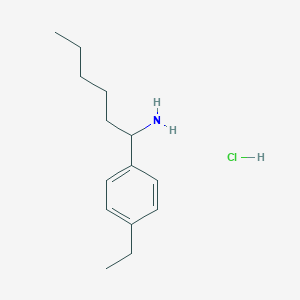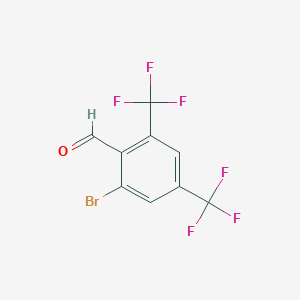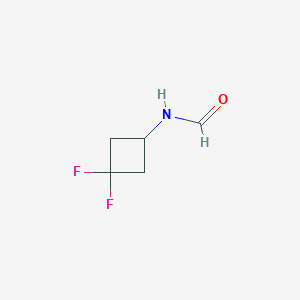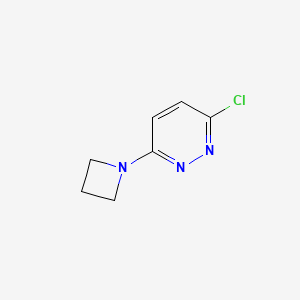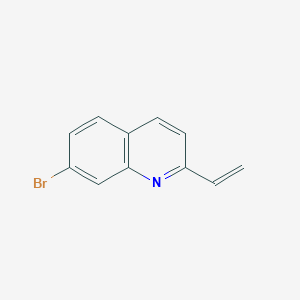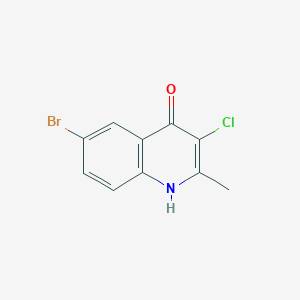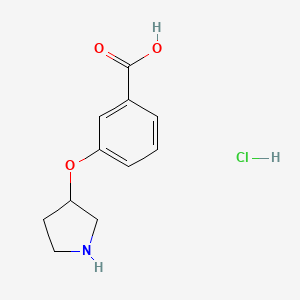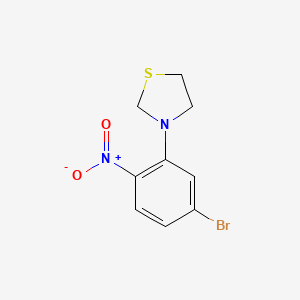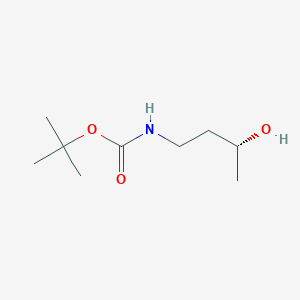![molecular formula C7H9BrO2 B1446960 6-(ブロモメチル)-5-オキサスピロ[2.4]ヘプタン-4-オン CAS No. 1803608-05-0](/img/structure/B1446960.png)
6-(ブロモメチル)-5-オキサスピロ[2.4]ヘプタン-4-オン
概要
説明
6-(Bromomethyl)-5-oxaspiro[24]heptan-4-one is a chemical compound characterized by a spirocyclic structure, which includes a bromomethyl group and an oxaspiro moiety
科学的研究の応用
6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to study the effects of spirocyclic structures on biological systems, including enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
Target of Action
The primary targets of 6-(Bromomethyl)-5-oxaspiro[2It is known that this compound is used in the synthesis of spiro[24]heptane analogues of prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals.
Mode of Action
The exact mode of action of 6-(Bromomethyl)-5-oxaspiro[2It is known to be involved in the synthesis of 11-deoxy-type compounds . This process involves the transformation of spiro[2.4]heptan-4-one into a 5-phenylthio-α,β-unsaturated ketone, which is then subjected to a conjugate addition of an organocuprate reagent .
生化学分析
Biochemical Properties
6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with organocuprate reagents, which are commonly used in organic synthesis . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the compound’s structure and reactivity. Additionally, the compound’s bromomethyl group can participate in nucleophilic substitution reactions, further expanding its utility in biochemical processes.
Cellular Effects
The effects of 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, its interaction with cellular proteins can lead to changes in cell signaling, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one exerts its effects through several mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and proteins. These interactions can result in enzyme inhibition or activation, depending on the specific context . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For instance, the compound can be metabolized through oxidation-reduction reactions, leading to the formation of different metabolites. These metabolic processes can influence the overall metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within specific cellular compartments can affect its accumulation and overall function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological effects.
Subcellular Localization
The subcellular localization of 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes. For example, localization within the nucleus may affect gene expression, while localization within the mitochondria may impact cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one typically involves the transformation of spiro[2.4]heptan-4-one through a series of chemical reactions. One common method includes the bromination of spiro[2.4]heptan-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
化学反応の分析
Types of Reactions
6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the oxaspiro moiety into other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-(Azidomethyl)-5-oxaspiro[2.4]heptan-4-one, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
類似化合物との比較
Similar Compounds
Spiro[2.4]heptan-4-one: The parent compound without the bromomethyl group.
6-(Chloromethyl)-5-oxaspiro[2.4]heptan-4-one: A similar compound with a chloromethyl group instead of a bromomethyl group.
6-(Hydroxymethyl)-5-oxaspiro[2.4]heptan-4-one: A derivative with a hydroxymethyl group.
Uniqueness
6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogues. The bromine atom makes the compound more reactive towards nucleophiles, allowing for a wider range of chemical transformations.
特性
IUPAC Name |
6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-4-5-3-7(1-2-7)6(9)10-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRZINCVUBJKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


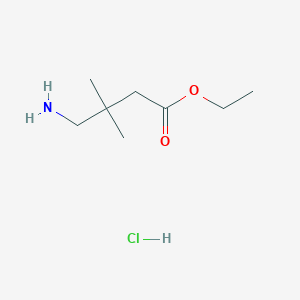
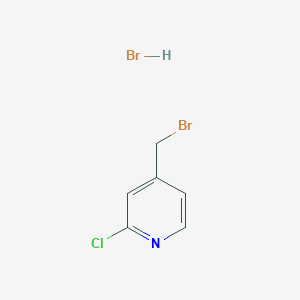
![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)

![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)
